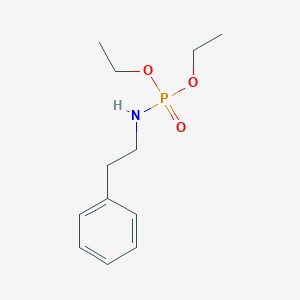

diethyl phenethylamidophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

N-diethoxyphosphoryl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)13-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWJEGXXRLKMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206375 | |

| Record name | Diethyl phenethylphosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57673-91-3 | |

| Record name | Phosphoramidic acid, (2-phenylethyl)-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57673-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phenethylphosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057673913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57673-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl phenethylphosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenethylphosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Diethyl Phenethylamidophosphate

Strategic Approaches to the Total Synthesis of Diethyl Phenethylamidophosphate

The total synthesis of this compound, O=P(OEt)2(NHCH2CH2Ph), involves the formation of a phosphoramidate (B1195095) linkage. General strategies for creating such bonds typically rely on the reaction of a phosphorus-containing electrophile with an amine.

The synthesis of amidophosphates can be achieved through various reaction pathways. A common method involves the reaction of a dialkyl phosphite (B83602) with an amine in the presence of an activating agent. For instance, the Pudovik reaction, which typically involves the addition of dialkyl phosphites to imines, provides a basis for forming P-C bonds but principles can be adapted for P-N bond formation. nih.gov

A plausible and efficient route for the synthesis of this compound would involve the reaction of diethyl chlorophosphate with phenethylamine (B48288). The reaction conditions, such as solvent, temperature, and the presence of a base to scavenge the HCl byproduct, are critical for optimizing the yield.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Phosphorus Reagent | Diethyl chlorophosphate | Provides the diethyl phosphate (B84403) moiety and an electrophilic phosphorus center. |

| Amine Reagent | Phenethylamine | The nitrogen nucleophile that forms the amidophosphate bond. |

| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | To avoid side reactions with the chlorophosphate. |

| Base | Triethylamine, Pyridine | To neutralize the HCl generated during the reaction, driving the reaction to completion. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side product formation. |

Stereoselectivity at the phosphorus center is a key consideration in the synthesis of chiral organophosphorus compounds. mdpi.com While this compound itself is not chiral at the phosphorus, the principles of stereoselective synthesis become crucial when designing analogues with chiral substituents. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of the phosphorylation reaction. nih.govnih.gov For example, enantiopure amino alcohols have been used as chiral auxiliaries to achieve diastereoselective synthesis of nucleoside phosphoramidites. nih.gov

The exploration of novel precursors can offer milder reaction conditions and improved yields. For instance, instead of the highly reactive diethyl chlorophosphate, other electrophilic phosphorus reagents could be employed. These might include phosphoramidic acid derivatives or the use of in-situ activation of diethyl phosphite. orgsyn.org

Recent advances in organophosphorus chemistry have highlighted the use of aryne precursors for the synthesis of organophosphorus compounds, which could potentially be adapted for amidophosphate synthesis. rsc.org Additionally, the development of novel peptide precursors for use in native chemical ligation demonstrates the ongoing innovation in forming amide-like bonds, which can inspire new approaches in amidophosphate synthesis. nih.gov Prebiotic chemistry research has also shed light on the formation of amidophosphates from simple precursors, which could lead to novel synthetic strategies. acs.org

Development of Structurally Diverse Analogues and Derivatives of this compound

The development of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.

Rational design of organophosphorus compounds is a key strategy in medicinal and agricultural chemistry. frontiersin.org For this compound, targeted modifications could include:

Variation of the Alkoxy Groups: Replacing the ethyl groups with other alkyl or aryl groups can influence solubility, stability, and biological activity.

Modification of the Phenethyl Moiety: Introduction of substituents on the phenyl ring or alteration of the ethyl linker can impact interactions with biological targets.

Substitution on the Amido Nitrogen: Introducing a second substituent on the nitrogen atom can alter the compound's hydrogen bonding capacity and steric profile.

Computational modeling and molecular docking simulations can aid in the rational design of analogues by predicting their binding affinity to specific targets. nih.gov The principles of rational design have been successfully applied to engineer organophosphorus hydrolases for enhanced catalytic efficiency. nih.govnih.gov

Parallel and combinatorial synthesis are powerful tools for the rapid generation of large libraries of related compounds. benthamdirect.comingentaconnect.com These techniques are well-suited for the exploration of a wide range of structural diversity in this compound derivatives. The synthesis of organophosphorus compounds using combinatorial approaches has been reviewed, highlighting methods applicable to both solid-phase and solution-phase synthesis. benthamdirect.comnih.gov

A combinatorial library of this compound analogues could be generated by reacting a common phosphorus precursor (e.g., diethyl chlorophosphate) with a diverse set of amines in a multi-well plate format. This approach allows for the efficient synthesis and screening of a large number of compounds. The Ugi four-component reaction, for instance, has been used for the stereoselective synthesis of peptide analogues and could be adapted for creating diverse amidophosphate structures. rsc.org

Table 2: Example of a Combinatorial Library Design for this compound Analogues

| Component A (Phosphorus) | Component B (Amine) | Resulting Analogue Structure |

| Diethyl chlorophosphate | Phenethylamine | This compound |

| Diethyl chlorophosphate | Benzylamine | Diethyl benzylamidophosphate |

| Diethyl chlorophosphate | Aniline | Diethyl phenylamidophosphate |

| Diethyl chlorophosphate | Cyclohexylamine | Diethyl cyclohexylamidophosphate |

Methodological Validation and Purity Assessment in the Synthesis of this compound

Rigorous analytical methods are essential to confirm the identity and purity of synthesized this compound and its derivatives.

The primary techniques for characterization and purity assessment of organophosphorus compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

31P NMR Spectroscopy: This is a particularly powerful tool for the analysis of organophosphorus compounds due to the 100% natural abundance of the 31P nucleus and its wide chemical shift range, which provides clear signals for different phosphorus environments. mdpi.comscirp.org Quantitative 31P NMR (qNMR) can be used for the absolute purity determination of organophosphorus compounds. mdpi.comnih.gov

1H and 13C NMR Spectroscopy: These techniques provide detailed information about the organic moieties of the molecule, confirming the presence of the diethyl and phenethyl groups. Absolute quantitative 1H NMR is also an accepted method for purity determination. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of organic compounds by separating the target molecule from impurities. researchgate.net The purity is typically determined by the relative peak area of the main component.

Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound, confirming its identity.

The validation of a synthetic method involves demonstrating its robustness, reproducibility, and the consistent purity of the final product. This includes establishing acceptable ranges for reaction parameters and defining the specifications for the starting materials and the final compound.

Table 3: Analytical Methods for the Validation of this compound Synthesis

| Analytical Technique | Information Provided |

| 31P NMR | Confirmation of phosphorus environment, Purity assessment (qNMR). |

| 1H NMR | Structural confirmation of organic groups, Purity assessment (qNMR). |

| 13C NMR | Confirmation of the carbon skeleton. |

| HPLC | Purity assessment, Separation of isomers. |

| Mass Spectrometry | Molecular weight confirmation. |

Development of Analytical Strategies for Synthetic Pathway Validation

The validation of the chosen synthetic pathway for this compound is a critical step to ensure the identity and integrity of the final product. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups of the phosphate moiety (a triplet and a quartet), as well as signals corresponding to the methylene (B1212753) and aromatic protons of the phenethyl group.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon framework of the molecule, with distinct peaks for the ethyl carbons, the phenethyl carbons, and the aromatic carbons.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds. For this compound, a single resonance would be expected in the characteristic chemical shift range for phosphoramidates, providing direct evidence of the successful formation of the P-N bond.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns observed in the mass spectrum can also provide further structural information, corroborating the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule. Characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, and N-H bond of the amide would be expected.

The validation process involves comparing the spectral and spectrometric data obtained for the synthesized compound with expected values and data from reference standards, if available. The collective evidence from these analytical techniques provides a high degree of confidence in the successful synthesis of this compound.

Advanced Chromatographic Techniques for Product Purity Determination

Ensuring the purity of this compound is paramount, and advanced chromatographic techniques are the primary methods used for this purpose. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purity assessment of non-volatile or thermally labile compounds like many phosphoramidates. nih.gov A reversed-phase HPLC method would typically be developed.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic compounds.

Mobile Phase: A gradient elution system using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is often employed. The gradient allows for the effective separation of compounds with a range of polarities.

Detection: A UV detector is suitable for detecting the aromatic phenethyl moiety of the molecule. The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable phosphoramidates, gas chromatography can be an effective purity determination method. cdc.govresearchgate.net

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Injector and Detector Temperatures: The injector and detector temperatures must be optimized to ensure efficient volatilization of the compound without causing thermal degradation.

Detection: A Flame Ionization Detector (FID) provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for purity assessment. For more definitive identification of impurities, a mass spectrometer (MS) can be used as the detector (GC-MS). researchgate.netnih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique often used for monitoring the progress of a reaction and for preliminary purity checks. scribd.com A suitable solvent system is chosen to achieve good separation between the product and any impurities on a silica (B1680970) gel plate. Visualization can be achieved using UV light or by staining with a suitable reagent.

The purity data obtained from these chromatographic techniques are crucial for the final characterization and quality control of the synthesized this compound.

Interactive Data Table: Typical HPLC Purity Analysis Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Interactive Data Table: Expected GC-MS Parameters for Purity Analysis

| Parameter | Value |

| Column | Capillary, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Elucidation of Structure Activity Relationships Sar for Diethyl Phenethylamidophosphate and Its Analogues

Systematic Investigation of Substituent Effects on the Phenethyl Moiety of Diethyl Phenethylamidophosphate

The phenethyl moiety is a common scaffold in numerous biologically active compounds, and substitutions on its phenyl ring can dramatically alter activity. In the context of this compound, substitutions on the phenyl ring would likely modulate its interaction with biological targets through steric, electronic, and hydrophobic effects.

Research on N-benzyl phenethylamines as 5-HT2A/2C agonists has shown that substitutions at the 4-position of the phenyl ring are particularly influential. Nonpolar substituents such as halogens and alkyl groups tend to increase binding affinity, suggesting that a hydrophobic pocket in the target's binding site accommodates this part of the molecule. Conversely, hydrogen bond donors like hydroxyl (-OH) or carboxyl (-COOH) groups at this position can decrease affinity by several orders of magnitude. nih.gov This suggests that for this compound, a similar trend might be observed where non-polar substituents on the para-position of the phenethyl ring could enhance its biological activity, depending on the specific target.

A study on phenethylamine (B48288) and tryptamine (B22526) derivatives targeting the 5-hydroxytryptamine type 2A receptor (5-HT2A R) further supports the importance of substitutions on the phenyl ring. It was found that alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine (B1201723) backbone had a positive effect on binding affinity. biomolther.orgresearchgate.net

The following table summarizes the observed effects of substituents on the phenethyl moiety of analogous compounds, which can be extrapolated to predict the SAR of this compound.

| Substituent Position | Substituent Type | Observed Effect on Activity in Analogous Compounds | Predicted Effect on this compound Activity |

| 4-position (para) | Nonpolar (e.g., -CH3, -Br, -Cl) | Increased affinity | Potential for enhanced activity |

| 4-position (para) | Polar (e.g., -OH, -COOH) | Decreased affinity | Potential for reduced activity |

| 2,5-positions | Methoxy (-OCH3) groups | Often associated with hallucinogenic activity in phenethylamines | May confer specific receptor interactions |

Impact of Modifications to the Phosphoamidate Linkage on Molecular Interactions

The phosphoamidate linkage (-NH-P(O)-) is a critical determinant of the chemical and biological properties of this compound. This linkage is analogous to the peptide bond in some respects but possesses distinct electronic and conformational properties. Modifications to this linkage, such as altering the substituents on the nitrogen or phosphorus atoms, can significantly impact the molecule's stability, reactivity, and ability to interact with biological targets.

Organophosphorus compounds, including those with phosphoamidate linkages, are known for their ability to inhibit enzymes like acetylcholinesterase (AChE). epa.gov The phosphorus atom acts as an electrophile, and the leaving group's nature is crucial for this inhibitory activity. In this compound, the phenethylamino group would be the leaving group if the molecule were to act as a phosphorylating agent. The electronic properties of the nitrogen atom, influenced by the phenethyl group, would affect the lability of the P-N bond.

Furthermore, the amide portion of the linkage can participate in hydrogen bonding, which can be a key interaction in a protein binding pocket. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, while the phosphoryl oxygen is a strong hydrogen bond acceptor.

Exploration of Alkyl Group Variations on the Phosphate (B84403) Ester Functionality

The diethyl phosphate ester groups of this compound play a significant role in its solubility, metabolism, and interaction with biological targets. Varying the alkyl groups from ethyl to other groups (e.g., methyl, propyl, isopropyl) can have profound effects on the molecule's properties.

In organophosphorus pesticides and nerve agents, the nature of the alkoxy groups (R1 and R2 in their general structure) influences both toxicity and the rate of detoxification. mdpi.com Smaller alkyl groups, like methyl or ethyl, are common. The size and branching of these alkyl groups can affect the steric accessibility of the phosphorus center to nucleophilic attack, both by target enzymes and by detoxifying enzymes.

The following table illustrates the potential impact of varying the alkyl groups on the properties of this compound, based on general principles of organophosphorus chemistry.

| Alkyl Group | Predicted Effect on Steric Hindrance at Phosphorus | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

| Methyl | Lower | Lower | May increase accessibility to target, may alter solubility |

| Ethyl (in this compound) | Moderate | Moderate | Baseline for comparison |

| Propyl | Higher | Higher | May decrease accessibility to target, may increase membrane permeability |

| Isopropyl | Significantly Higher | Higher | Likely to decrease reactivity due to steric bulk |

Conformational Analysis and its Determinative Role in Biological Interactions of this compound

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. This compound is a flexible molecule with several rotatable bonds, and its preferred conformation in a biological environment will dictate its activity.

Conformational analysis of phenethylamine derivatives has shown that they can adopt extended or folded conformations. nih.gov The extended conformation is often considered the bioactive form for interaction with certain receptors. For this compound, the relative orientation of the phenyl ring and the phosphate group, determined by the torsion angles of the ethyl-amino-phosphate backbone, will be a key factor.

Molecular modeling studies of organophosphorus agents like sarin (B92409) and soman (B1219632) in aqueous solutions have revealed complex molecular-scale structures due to the interplay of hydrophobic and hydrophilic groups. acs.orgresearchwithrutgers.com Similarly, this compound possesses a hydrophobic phenyl ring and a polar phosphoamidate headgroup, which will influence its conformational preferences in different environments.

The identification of bioactive conformations for flexible molecules can be aided by studying conformationally restricted analogues. chemrxiv.org While such studies are not available for this compound directly, the principle underscores the importance of understanding the molecule's conformational landscape.

Application of Computational Chemistry in this compound SAR Studies

Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, provides powerful tools to investigate the SAR of compounds like this compound.

QSAR studies on phenethylamine derivatives have successfully modeled properties like lipophilicity (logP) and receptor binding affinity. nih.gov For instance, a global QSAR model for phenethylamines identified descriptors related to molecular shape and electronic properties as crucial for regulating logP. nih.gov Such approaches could be applied to a series of this compound analogs to correlate their structural features with biological activity.

Molecular docking and dynamics simulations can provide insights into the binding mode of this compound with a putative target protein. For example, docking simulations of phenethylamine derivatives with the dopamine (B1211576) transporter have helped to elucidate the structural basis for their inhibitory activity. nih.gov Similar simulations for this compound could predict its binding orientation and key interactions within a target's active site, guiding the design of more potent or selective analogs.

The following table lists computational methods and their potential applications in the SAR study of this compound.

| Computational Method | Application to this compound SAR |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of untested analogs based on their chemical structures. |

| Molecular Docking | Predict the preferred binding mode and affinity of this compound to a biological target. |

| Molecular Dynamics (MD) Simulations | Simulate the conformational flexibility and interactions of the molecule in a biological environment (e.g., in water or bound to a protein). |

| Quantum Mechanical (QM) Calculations | Calculate electronic properties, such as charge distribution and reactivity, to understand the chemical nature of the phosphoamidate linkage. |

Mechanistic Investigations of Diethyl Phenethylamidophosphate S Biological Interactions

Analysis of Cellular Pathways and Signaling Networks Modulated by Diethyl Phenethylamidophosphate

Transcriptomic and Proteomic Responses to this compound Exposure

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research into the biological activities of this compound is necessary before a comprehensive review of its mechanistic interactions can be written.

Lack of Scientific Data on this compound Prevents In-Depth Analysis of Its Biological Interactions

A thorough investigation into the biological activities of the chemical compound this compound reveals a significant absence of available scientific literature and research data. Consequently, a detailed exploration of its influence on fundamental biological processes, as requested, cannot be conducted at this time.

Initial searches for information regarding this compound's effects on cellular homeostasis, stress responses, and biochemical reaction kinetics did not yield any specific findings for this particular compound. The scientific community has not published research that would allow for a comprehensive analysis of its mechanistic interactions at a cellular or molecular level.

While information is available for structurally related organophosphate compounds, such as diethyl 2,4-dinitrophenyl phosphate (B84403) and other diethyl phosphate esters, these findings are not directly applicable to this compound. nih.govrsc.org These related compounds have been studied, for example, as inhibitors of bacterial phosphotriesterase. nih.gov However, the unique structural properties of this compound, conferred by the phenethylamino group, mean that its biological activity cannot be inferred from these analogs.

The commercial availability of this compound is noted for early discovery research purposes, which often includes compounds with uncharacterized biological profiles. sigmaaldrich.com This further underscores the current lack of established scientific knowledge regarding its specific interactions with biological systems.

Without dedicated research on this compound, any discussion of its role in the regulation of cellular homeostasis, stress responses, or its intervention in biochemical reaction kinetics would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the creation of an article with detailed research findings and data tables on this specific compound is not feasible based on the current body of scientific evidence.

Theoretical and Computational Chemistry in Diethyl Phenethylamidophosphate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Diethyl Phenethylamidophosphate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular geometry and reactivity.

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Energy minimization and conformational landscape mapping are computational techniques used to identify the most stable geometric arrangements of the molecule. By employing methods such as Density Functional Theory (DFT), researchers can calculate the potential energy of various conformations, which are arrangements of atoms in space that can be interconverted by rotation about single bonds.

The conformational landscape of a molecule like this compound can be complex, with multiple local energy minima representing different stable conformers. Computational studies on similar organophosphorus compounds have demonstrated that the conformation of the alkoxy groups attached to the phosphorus atom significantly influences the charge density of the phosphoryl oxygen. tandfonline.com This, in turn, can affect the molecule's ability to interact with biological targets. The process involves systematically exploring the rotational space around key bonds and calculating the energy of each resulting conformer to build a potential energy surface. The lowest points on this surface correspond to the most likely conformations the molecule will adopt. For instance, studies on related furanose-structured alcohols have utilized methods like MP2 and B3LYP with various basis sets to perform detailed conformational analyses and potential energy surface scans. scispace.com

Table 1: Representative Theoretical Methods for Conformational Analysis

| Method | Basis Set | Key Application |

| Density Functional Theory (B3LYP) | 6-311+G(2d,2p) | Geometry optimization and calculation of dipole moments and polarizabilities. scispace.com |

| Møller-Plesset perturbation theory (MP2) | 6-31G(1d) | Potential energy surface scanning and identification of stable conformers. scispace.com |

| Molecular Mechanics (MM2) | - | Used for studying conformation and structure-reactivity relationships in organophosphorus esters. tandfonline.com |

This table presents methods that could be applied to this compound based on their use in studying similar molecules.

Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization. Techniques such as Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, while calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, can be predicted with high accuracy.

For organophosphorus compounds, a linear relationship has been established between the energy of the highest occupied molecular orbital (HOMO) and the phosphorus NMR chemical shifts (δP). tandfonline.com This correlation allows for the theoretical prediction of ³¹P NMR spectra, a key characteristic for this class of compounds. Similarly, computational methods have been successfully employed to predict the spectroscopic properties of various organophosphorus derivatives, aiding in their structural confirmation alongside experimental techniques like UV-Vis, FT-IR, and NMR. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is crucial for understanding how this compound interacts with its environment, particularly with biological macromolecules.

MD simulations can model the intricate dance between a small molecule like this compound and a large biological target, such as an enzyme or receptor. By simulating the movements of all atoms in the system over a period of time, researchers can observe how the compound approaches, binds to, and potentially modifies the behavior of the macromolecule. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for binding. For example, large-scale MD simulations have been used to understand the molecular basis of drug resistance by studying how a drug molecule is expelled from the catalytic site of a mutant enzyme. nih.gov

A primary goal of simulating the interaction between this compound and a biological macromolecule is to assess its binding affinity. Computational methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA) can be used to estimate the free energy of binding from MD simulation trajectories. These calculations provide a quantitative measure of how strongly the compound binds to its target.

Furthermore, MD simulations can elucidate the molecular recognition mechanisms at play. They can show how the flexibility of both the ligand and the protein allows them to adapt to each other to form a stable complex, a concept known as "induced fit." Understanding these mechanisms is vital for designing more potent and selective analogues. Studies on other systems have successfully used MD simulations to investigate the adsorption energies of inhibitors on surfaces, providing insights that correlate well with experimental findings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR can be a powerful tool for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The process involves generating a dataset of related compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For organophosphorus compounds, QSAR models have been developed using parameters such as the polar substituent effect (σ), the steric parameter (Es), and the partition constant (P). tandfonline.com Such models can provide valuable insights into which structural features are most important for the desired activity. For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the phenethyl group of this compound leads to a predictable increase in its biological efficacy. Unsupervised machine learning techniques have also been applied to classify organophosphorus compounds based on their spectral data, demonstrating the power of data-driven approaches in understanding structure-property relationships. acs.org

Development of Predictive Models for Biological Activity

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry and toxicology. For a compound like this compound, which belongs to the broader class of organophosphorus compounds, a primary biological activity of interest is the inhibition of acetylcholinesterase (AChE). nih.gov The general aim of a QSAR model in this context is to establish a mathematical relationship between the structural or physicochemical properties of a series of related compounds and their biological activity.

The process of developing a predictive model for the biological activity of this compound scaffolds would hypothetically involve several key steps:

Selection of a Training Set: A series of compounds based on the phenethylamidophosphate scaffold would be synthesized. These compounds would feature systematic variations in their structure, for example, by modifying the substituents on the phenyl ring or altering the alkyl groups on the phosphate (B84403) moiety.

Biological Testing: The biological activity of each compound in the training set would be determined through in vitro assays. For instance, their potency as AChE inhibitors would be measured and expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity), which is then often converted to a logarithmic scale (pIC50) for QSAR analysis. researchgate.net

Calculation of Molecular Descriptors: For each molecule in the training set, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's lipophilicity. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms and the presence of specific structural features.

Model Building: Using statistical techniques such as Multiple Linear Regression (MLR), a mathematical equation is derived that best correlates the calculated descriptors with the measured biological activity. researchgate.net The goal is to identify a small set of descriptors that can accurately predict the activity of the compounds.

To illustrate, a hypothetical QSAR study on a series of this compound analogs targeting AChE might yield a dataset like the one presented in the interactive table below.

| Compound | Substituent (R) | pIC50 (Experimental) | LogP | Molecular Weight | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | H | 5.2 | 2.8 | 257.25 | 3.1 |

| 2 | 4-Cl | 5.8 | 3.5 | 291.70 | 2.5 |

| 3 | 4-NO2 | 6.5 | 2.7 | 302.25 | 4.8 |

| 4 | 4-CH3 | 5.4 | 3.2 | 271.28 | 3.3 |

| 5 | 4-OCH3 | 5.6 | 2.9 | 287.28 | 3.7 |

In this hypothetical example, a QSAR model could be developed to predict the pIC50 based on the values of LogP, Molecular Weight, and Dipole Moment. Such a model would provide valuable insights into the structure-activity relationship, for instance, suggesting that electron-withdrawing groups at the para position of the phenyl ring enhance AChE inhibitory activity.

Validation and Refinement of QSAR Models for this compound Scaffolds

The development of a QSAR model is not complete without rigorous validation to ensure its predictive power and robustness. mdpi.com The validation process is crucial to confirm that the model is not a result of a chance correlation and can be reliably used to predict the activity of new, untested compounds. The validation of a QSAR model for this compound scaffolds would typically involve both internal and external validation methods.

Internal Validation:

Internal validation techniques assess the stability and predictive ability of the model using the same dataset that was used for its development. A common method is cross-validation , particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive power. nih.gov

External Validation:

External validation is a more stringent test of a QSAR model's predictive capability. It involves using a separate set of compounds, known as the test set , that were not used in the model's development. The biological activities of the compounds in the test set are predicted using the developed QSAR model, and the predicted values are compared to the experimentally determined values. The predictive power of the model on the test set is often expressed by the predictive correlation coefficient (R²_pred). A high R²_pred value confirms that the model can accurately predict the activity of new compounds. psu.edu

The statistical parameters commonly used to assess the quality and predictive power of a QSAR model are summarized in the table below.

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. |

| Cross-validated Correlation Coefficient | q² (or Q²) | > 0.5 | Assesses the internal predictive power of the model. |

| Predictive Correlation Coefficient | R²_pred | > 0.5 | Evaluates the model's ability to predict the activity of an external test set. |

| Standard Error of Estimate | SEE | Low value | Indicates the absolute error in the predicted values. |

| F-statistic | F | High value | Indicates the statistical significance of the regression model. |

Once a QSAR model for the this compound scaffold is developed and validated, it can be used to screen virtual libraries of compounds. This allows researchers to prioritize the synthesis of compounds that are predicted to have the most promising biological activity, thereby accelerating the drug discovery and development process. Furthermore, the descriptors included in the QSAR model provide valuable insights into the mechanism of action, guiding the design of more potent and selective analogs.

Advanced Methodologies and Interdisciplinary Approaches in Diethyl Phenethylamidophosphate Research

High-Throughput Screening Platforms for Identifying Molecular Interactions

High-throughput screening (HTS) is a cornerstone of modern chemical biology and drug discovery, enabling the rapid assessment of large compound libraries for their interaction with specific biological targets. In the context of diethyl phenethylamidophosphate and related organophosphorus compounds, HTS platforms are pivotal for identifying and characterizing molecular interactions with proteins of interest, such as enzymes or receptors.

These platforms often employ automated robotic systems to test thousands of compounds in parallel, using miniaturized assay formats like 384- or 1536-well plates. A common approach for organophosphates is the use of enzyme inhibition assays. For instance, a colorimetric or fluorometric assay can be designed to measure the activity of a target enzyme, such as a specific phosphatase or esterase. The ability of this compound to inhibit this activity would be quantified by a change in signal, allowing for the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50).

Fluorescence-based assays are particularly prevalent due to their high sensitivity and suitability for automation. One such method involves a mechanism-based fluorescent assay utilizing a substrate that becomes fluorescent upon enzymatic action. The inhibition of the enzyme by a compound like this compound would lead to a decrease in fluorescence, providing a measurable output for screening.

The data generated from these HTS campaigns are extensive and require sophisticated data analysis to identify "hits"—compounds that exhibit significant activity. The results are typically analyzed for statistical significance and potential for false positives before the most promising compounds are selected for further investigation.

Table 1: Representative Data from a High-Throughput Screening Campaign for Phosphatase Inhibitors This table presents hypothetical data modeled on typical HTS results for organophosphate compounds to illustrate the nature of findings from such a study.

| Compound ID | Target Enzyme | Assay Type | Activity Outcome | IC50 (µM) | Hit Confirmation |

|---|---|---|---|---|---|

| DEP-001 (this compound) | Phosphatase Alpha | Fluorescence | Active | 15.2 | Confirmed |

| Control-001 | Phosphatase Alpha | Fluorescence | Inactive | >100 | N/A |

| DEP-002 (Analog) | Phosphatase Alpha | Fluorescence | Active | 25.8 | Confirmed |

| DEP-001 (this compound) | Phosphatase Beta | Colorimetric | Inactive | >100 | N/A |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

To understand the dynamic interactions of this compound at a molecular and cellular level, researchers employ a suite of advanced spectroscopic and imaging techniques. These methods provide real-time insights into the compound's mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of this compound and its interactions with biological macromolecules. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the compound are in close contact with a target protein, offering a detailed view of the binding epitope.

Mass Spectrometry (MS) , particularly when coupled with techniques like liquid chromatography (LC-MS), is essential for identifying and quantifying this compound and its metabolites in biological samples. High-resolution mass spectrometry can also be used to study non-covalent interactions between the compound and its target protein, providing information on binding stoichiometry and affinity.

Fourier-Transform Infrared (FTIR) Spectroscopy allows for the analysis of vibrational changes in both the compound and its biological target upon binding. This can reveal alterations in the secondary structure of a protein or changes in the bond vibrations of this compound, indicating the nature of the interaction.

Confocal and Fluorescence Microscopy are instrumental in visualizing the subcellular localization of this compound, often through the use of fluorescently tagged analogs. These imaging techniques can track the compound's journey into and within living cells in real-time, revealing its distribution and potential sites of action. For instance, studies on similar organophosphates have used live-cell imaging to observe their effects on cellular structures and processes.

Table 2: Spectroscopic Data for a Representative Phosphoramidate (B1195095) Compound This table contains example spectroscopic data for a compound structurally similar to this compound, illustrating typical characterization results.

| Technique | Parameter | Observed Value |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | Chemical Shift (δ, ppm) | 7.20-7.35 (m, 5H, Ar-H), 4.05-4.15 (m, 4H, OCH2), 3.15 (t, 2H, NCH2), 2.80 (t, 2H, ArCH2), 1.25 (t, 6H, CH3) |

| 31P NMR (162 MHz, CDCl3) | Chemical Shift (δ, ppm) | 8.5 |

| FTIR | Key Vibrational Frequencies (cm-1) | 3250 (N-H stretch), 1250 (P=O stretch), 1030 (P-O-C stretch) |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ (Calculated) | 258.1257 |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ (Found) | 258.1255 |

Application of Chemoinformatics and Data Mining for Compound Prioritization

Chemoinformatics and data mining are computational disciplines that play a critical role in modern chemical research by transforming chemical data into knowledge. For a compound like this compound, these in silico techniques are invaluable for predicting its properties, identifying potential biological targets, and prioritizing it for further experimental testing.

Virtual Screening is a key chemoinformatic method where large libraries of chemical structures are computationally evaluated for their likelihood of binding to a specific protein target. If a target for this compound is known or hypothesized, its structure can be used to screen for other compounds with similar predicted activity. Conversely, the structure of this compound can be used as a query to search for proteins it might bind to.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. By analyzing a dataset of phosphoramidates with known activities, a QSAR model could predict the activity of this compound and guide the design of new, more potent analogs.

Molecular Docking simulations are used to predict the preferred orientation and binding affinity of a compound when it interacts with a target protein. These simulations can provide a detailed 3D model of the interaction between this compound and a binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Data mining of large biological and chemical databases, such as PubChem and ChEMBL, can uncover relationships between chemical structures, biological activities, and cellular responses. This can help to identify known targets for structurally similar compounds, thereby inferring potential mechanisms of action for this compound.

Table 3: Chemoinformatic Predictions for this compound This table shows hypothetical data from chemoinformatic tools, illustrating the types of predictions that can be made for a compound of interest.

| Chemoinformatic Tool | Predicted Property | Predicted Value/Outcome |

|---|---|---|

| Molecular Docking | Binding Affinity to Target X (kcal/mol) | -8.2 |

| QSAR Model | Predicted IC50 for Target Y (µM) | 12.5 |

| ADMET Prediction | Blood-Brain Barrier Permeability | High |

| Similarity Search (Tanimoto Coefficient) | Most Similar Public Compound | CHEMBL12345 |

Integration of Bioinformatic Analysis in Understanding Cellular Responses

Bioinformatics provides the tools to analyze and interpret the large datasets generated from modern biological experiments, offering a systems-level understanding of how cells respond to chemical compounds like this compound.

Transcriptomics , often performed using techniques like RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously in cells treated with the compound. Bioinformatic analysis of this data can reveal which cellular pathways are perturbed by this compound. For example, it might show an upregulation of genes involved in stress responses or a downregulation of genes related to cell proliferation.

Proteomics and Phosphoproteomics analyze changes in the abundance and phosphorylation status of proteins within a cell upon exposure to a compound. Since many organophosphates affect kinase signaling, phosphoproteomics is particularly relevant. Bioinformatic tools are used to identify which proteins and signaling pathways show altered phosphorylation, providing direct insight into the compound's mechanism of action. For instance, an increase in the phosphorylation of specific kinases could indicate their activation by this compound.

Pathway and Network Analysis are bioinformatic approaches that integrate data from transcriptomics, proteomics, and other 'omics' technologies to build models of the cellular networks affected by the compound. These analyses can identify key nodes or hubs in the network that are most impacted, suggesting critical cellular targets or pathways.

By integrating these bioinformatic analyses, researchers can construct a comprehensive picture of the cellular response to this compound, from the initial molecular interaction to the downstream changes in gene expression and protein activity.

Table 4: Bioinformatic Analysis of Cellular Response to a Phosphoramidate This table presents representative findings from a bioinformatic analysis of cells treated with a phosphoramidate compound, illustrating the types of insights gained.

| Omics Data Type | Bioinformatic Analysis | Key Finding |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential Gene Expression | Upregulation of 25 genes in the MAPK signaling pathway |

| Phosphoproteomics | Kinase Substrate Enrichment Analysis | Increased phosphorylation of substrates of ERK1/2 kinases |

| Proteomics | Protein-Protein Interaction Network Analysis | Identification of a hub protein, JUN, as highly connected to affected proteins |

| Pathway Analysis | Gene Ontology (GO) Enrichment | Enrichment of terms related to "response to oxidative stress" and "apoptotic process" |

Future Perspectives and Emerging Avenues in Diethyl Phenethylamidophosphate Research

Potential for Diethyl Phenethylamidophosphate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given the known biological activities of related organophosphorus compounds, this compound holds potential as a valuable research tool. Organophosphorus compounds are well-known for their interactions with enzymes, particularly serine hydrolases like acetylcholinesterase. chemicalbook.com The diethyl phosphoramidate (B1195095) moiety of the target compound could serve as a reactive center for binding to such enzymes, allowing for the investigation of their function and inhibition.

The phenethyl group, on the other hand, can influence the molecule's hydrophobicity and potential for non-covalent interactions, such as π-π stacking with aromatic residues in protein binding pockets. This could guide the molecule to specific biological targets. The study of phenylpropanoids and their derivatives has revealed a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which are often mediated by specific protein interactions. biorxiv.org The phenethyl component of this compound could therefore be leveraged to probe biological pathways associated with these activities.

The development of this compound as a chemical probe would necessitate detailed studies of its own biochemical interactions. Characterizing its binding targets and understanding its mechanism of action would be the first steps in harnessing its potential to elucidate complex biological processes.

Development of Next-Generation Analogues with Tailored Biological Profiles

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. For this compound, the development of next-generation analogues could proceed through systematic modification of its core structures.

One avenue of exploration is the modification of the alkyl chains on the phosphate (B84403) group. For instance, research on diethyl N-dodecylphosphoramidate analogues as potential inhibitors of dental plaque has demonstrated that altering the length and branching of the alkyl chains can significantly impact biological efficacy. nih.gov Similar strategies could be applied to this compound to optimize its interaction with specific targets.

Furthermore, substitutions on the phenethyl ring could be explored to modulate the molecule's electronic properties and steric profile. The synthesis of diethyl N-arylphosphoramidates has been achieved in a single, stereoselective reaction, providing a template for creating a library of analogues with diverse functionalities on the aromatic ring. nih.gov These modifications could enhance target specificity and potency, or introduce new biological activities altogether.

Computational studies, such as molecular docking and quantum chemical modeling, could play a crucial role in the rational design of these next-generation analogues. By simulating the interaction of potential derivatives with target proteins, researchers can prioritize the synthesis of compounds with the most promising biological profiles. mdpi.com

Collaborative Research Initiatives and Translational Opportunities in Basic Science

The exploration of a novel chemical entity like this compound is a multidisciplinary endeavor that would benefit greatly from collaborative research initiatives. Partnerships between synthetic chemists, biochemists, and cell biologists would be essential to fully characterize the compound and its analogues.

Given the broad biological activities of organophosphorus compounds, there are numerous translational opportunities in basic science. For example, if this compound or its derivatives are found to inhibit enzymes implicated in disease, they could serve as lead compounds for the development of new therapeutic agents. Organophosphorus compounds have been investigated for a variety of medicinal applications, including as anticancer and antiviral agents. rsc.org

Moreover, the potential for this class of compounds to interact with the nervous system, as evidenced by the neurotoxicity of some organophosphates, suggests that well-designed analogues could be developed as tools to study neurological processes. nih.gov Collaborative efforts could also focus on developing novel delivery systems or formulations to enhance the translational potential of promising compounds.

The establishment of shared databases and compound libraries would facilitate these collaborations, allowing researchers from different institutions to access and screen this compound and its analogues for a wide range of biological activities. Such initiatives would accelerate the pace of discovery and help to unlock the full scientific potential of this intriguing class of molecules.

Q & A

Basic Research Questions

Q. How can diethyl phenethylamidophosphate be reliably identified and characterized in experimental settings?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., H/C NMR for structural elucidation), mass spectrometry (MS) for molecular weight confirmation, and chromatographic methods (HPLC or GC) for purity assessment. Cross-reference CAS numbers (e.g., 57673-91-3 and 57837-19-1 ) to resolve discrepancies in public databases. Include elemental analysis to verify empirical formulas (CHNOP) .

Q. What are the recommended synthetic pathways for this compound, and how can yield optimization be achieved?

- Methodological Answer : Adapt phosphorylation protocols from structurally similar amidophosphates (e.g., diethyl chlorophosphite ). Optimize reaction conditions (solvent polarity, temperature, catalyst use) using design-of-experiment (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products with FT-IR to confirm P=O and P-N bond formation .

Q. What stability considerations are critical for storing and handling this compound in laboratory environments?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH). Use HPLC to track degradation products over time. Store in inert, airtight containers under nitrogen to prevent hydrolysis of the phosphate ester bond, which is susceptible to moisture .

Advanced Research Questions

Q. How does this compound interact with biological or chemical systems at a mechanistic level?

- Methodological Answer : Employ computational modeling (DFT or molecular docking) to predict binding affinities or reaction pathways. Validate experimentally using kinetic studies (e.g., UV-Vis spectrophotometry to monitor enzymatic inhibition) or P NMR to track phosphorylation/dephosphorylation dynamics. Compare with analogues (e.g., diethyl-p-nitrophenylphosphate ) to identify structure-activity relationships.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., CAS registry discrepancies)?

- Methodological Answer : Cross-validate data using authoritative databases (e.g., PubChem, Reaxys) and primary literature. Synthesize the compound independently and compare analytical profiles (melting point, spectral data) with published values. For CAS number conflicts (e.g., 57673-91-3 vs. 57837-19-1 ), consult patent literature or supplier technical reports to trace nomenclature history.

Q. What advanced methodologies are suitable for studying the environmental or metabolic degradation pathways of this compound?

- Methodological Answer : Use isotope-labeled C or N analogs in mass spectrometry-based metabolomics to trace degradation intermediates. Simulate environmental conditions (e.g., photolysis, hydrolysis) in controlled reactors and analyze products via LC-MS/MS. For in vivo studies, apply microsomal incubation assays (e.g., liver S9 fractions) to identify cytochrome P450-mediated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.